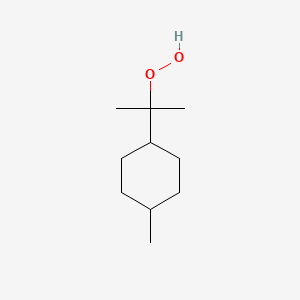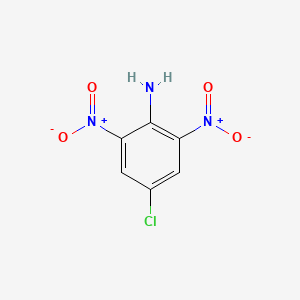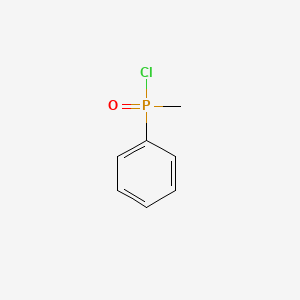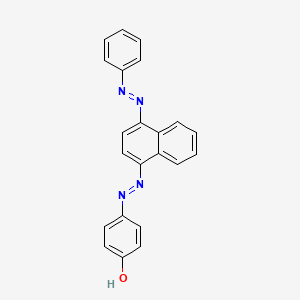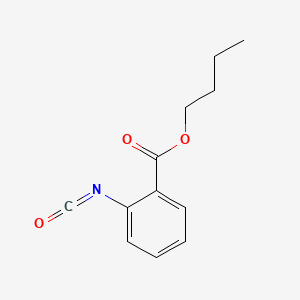
Butyl 2-isocyanatobenzoate
Vue d'ensemble
Description
Butyl 2-isocyanatobenzoate is a chemical compound with the molecular formula C12H13NO3 . It is also known by its linear formula OCNC6H4CO2(CH2)3CH3 and the CAS number 51310-19-1 . This compound falls within the class of isocyanates, which are widely used in various industrial applications.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Effects on Reproductive System
- Butyl paraben has shown adverse effects on the male reproductive system, particularly impacting spermatogenesis in mice. Dose-dependent decreases in sperm counts and serum testosterone concentrations were observed, suggesting potential reproductive toxicity at certain doses (Oishi, 2002).
Hepatotoxicity and Dermal Toxicity
- Research conducted on hepatocarcinoma cell lines (HepG2) and human dermal fibroblasts (HDFn) revealed that butyl paraben can cause a concentration-dependent decrease in cell viability, indicating potential hepatotoxic and dermal toxicity. This effect was mediated via ATP depletion and involvement of oxidative stress (Kizhedath, Wilkinson, & Glassey, 2019).
Estrogenic/Antiandrogenic Activities
- Butyl paraben has been shown to exhibit estrogenic and anti-androgenic activities in vivo, as evidenced by significant changes in the weight of seminal vesicles and other reproductive organs in animal studies (Ahn et al., 2005).
Anticancer Activity
- A study on quinazoline derivatives, including compounds treated with butyl isothiocyanate, indicated potential anticancer activity. These compounds were evaluated against cancer cell lines, showing significant in vitro cytotoxicity and suggesting a potential application in cancer treatment (Abuelizz et al., 2017).
Antibacterial Activity
- Lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, which are structurally related to butyl parabens, have shown activity against Mycobacterium tuberculosis and other bacterial strains, indicating potential antibacterial applications (Vinšová et al., 2004).
Environmental Impact
- Parabens, including butyl paraben, have been identified as emerging contaminants in aquatic environments. Their widespread use and persistence raise concerns about their environmental impact and potential health risks (Haman et al., 2015).
Transplacental Passage
- Studies have shown that butyl parabens can cross the human placenta, suggesting potential implications for fetal exposure and developmental effects (Towers et al., 2014).
Genotoxic and Cytotoxic Effects
- In vitro studies on human peripheral lymphocytes revealed genotoxic and cytotoxic effects of butyl paraben, raising concerns about its potential health risks (Bayülken & Tüylü, 2019).
Effect on Cell Cycle and Apoptosis
- Research on MCF-7 breast cancer cells and non-malignant cells indicated that butyl paraben can affect cell cycle and apoptotic gene expression, highlighting its potential impact on cellular processes (Wróbel & Gregoraszczuk, 2014).
Photodegradation and Environmental Degradation
- Studies on the photodegradation of parabens, including butyl paraben, have provided insights into their environmental degradation and potential risks posed by their presence in water sources (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Analgesic Action
- Butamben, a local anesthetic derived from butyl paraben, has been studied for its effects on calcium channels in PC12 cells, suggesting a potential mechanism for its analgesic action in chronic pain treatment (Rampaart et al., 2008).
Propriétés
IUPAC Name |
butyl 2-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-3-8-16-12(15)10-6-4-5-7-11(10)13-9-14/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWQMUCMHVKVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199320 | |
| Record name | 2-Butoxycarbonylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-isocyanatobenzoate | |
CAS RN |
51310-19-1 | |
| Record name | 2-Butoxycarbonylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051310191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxycarbonylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



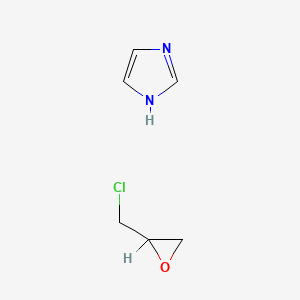
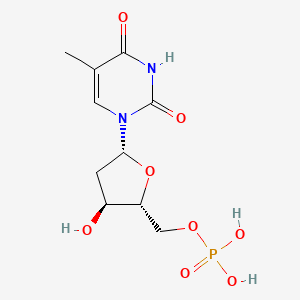
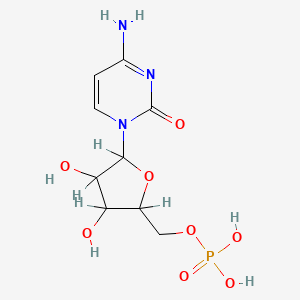
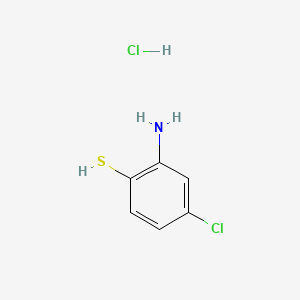
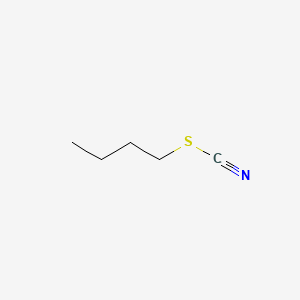
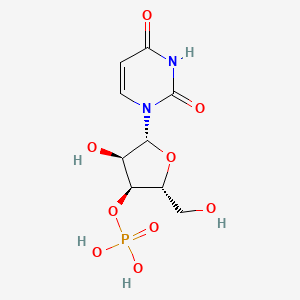
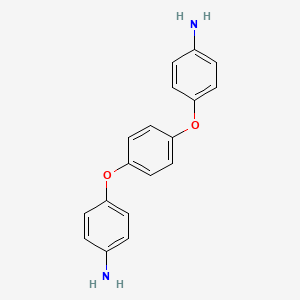
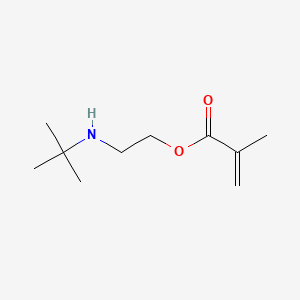
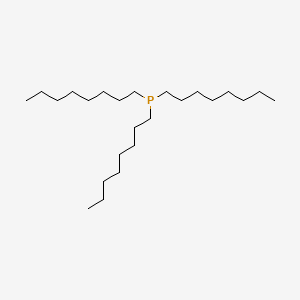
![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
